N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
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Description
“N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide” is a chemical compound that likely contains an amide group (-CONH2) attached to a phenyl ring, which is further substituted with an ethoxy group (-OCH2CH3) and three methoxy groups (-OCH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate carboxylic acid or its derivative with the corresponding amine . The ethoxy and methoxy groups could be introduced through etherification reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide group attached to a phenyl ring, which is further substituted with an ethoxy group and three methoxy groups .Chemical Reactions Analysis
The compound, due to the presence of the amide group, might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The ether groups (ethoxy and methoxy) are generally stable and do not readily undergo reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature. The presence of the ether and amide groups could influence its solubility, melting point, boiling point, and other physical and chemical properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-5-24-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHSRGKYBGCBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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